molecular formula C10H14BClO2 B11892858 Diethyl (4-chlorophenyl)boronate

Diethyl (4-chlorophenyl)boronate

Cat. No.: B11892858
M. Wt: 212.48 g/mol
InChI Key: QMIRWVNERCHMJH-UHFFFAOYSA-N
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Description

Diethyl (4-chlorophenyl)boronate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boron atom bonded to a 4-chlorophenyl group and two ethyl groups. Organoboron compounds are known for their versatility and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl (4-chlorophenyl)boronate can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenylboronic acid with diethylborane. This reaction typically occurs under anhydrous conditions and requires a catalyst such as palladium to facilitate the process. The reaction is carried out in an inert atmosphere to prevent oxidation of the boron compound .

Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions: Diethyl (4-chlorophenyl)boronate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic acids, boronates, and substituted phenyl derivatives .

Scientific Research Applications

Diethyl (4-chlorophenyl)boronate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (4-chlorophenyl)boronate involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it an effective catalyst in many organic reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-coupling in chemical synthesis .

Comparison with Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the ethyl groups and chlorine substitution.

    Diethylborane: Contains ethyl groups but lacks the phenyl ring.

    4-Chlorophenylboronic Acid: Similar but lacks the ethyl groups.

Uniqueness: Diethyl (4-chlorophenyl)boronate is unique due to its combination of the 4-chlorophenyl group and diethylboronate moiety. This combination imparts specific reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions and other applications where both electronic and steric factors are important .

Properties

Molecular Formula

C10H14BClO2

Molecular Weight

212.48 g/mol

IUPAC Name

(4-chlorophenyl)-diethoxyborane

InChI

InChI=1S/C10H14BClO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3

InChI Key

QMIRWVNERCHMJH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)Cl)(OCC)OCC

Origin of Product

United States

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